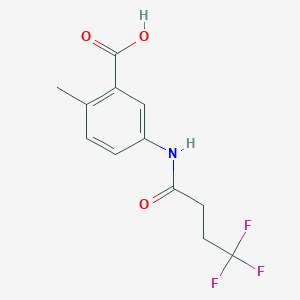
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in neuronal communication and is involved in various physiological processes. Glutamate transporters regulate the extracellular concentration of glutamate by removing it from the synaptic cleft, thereby preventing excitotoxicity. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid inhibits glutamate transporters by binding to the substrate-binding site, thereby preventing the uptake of glutamate into the cells. This leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage.
Biochemical and physiological effects:
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid has been shown to have a significant impact on glutamate transporters and extracellular glutamate concentration. It can cause neuronal damage and excitotoxicity in high concentrations. However, in lower concentrations, it has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of glutamate in various physiological processes. However, its high potency and potential for excitotoxicity make it challenging to use in experiments. Careful consideration must be given to the concentration used and the duration of exposure.
Orientations Futures
1. Development of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid derivatives with improved potency and selectivity.
2. Investigation of the therapeutic potential of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid in animal models of neurological disorders.
3. Study of the long-term effects of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid exposure on neuronal function and viability.
4. Investigation of the role of glutamate transporters in neurodegenerative diseases and the potential of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid as a therapeutic agent.
5. Development of new drugs targeting glutamate transporters based on the structure of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid.
Méthodes De Synthèse
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid can be synthesized by reacting 2-methyl-5-nitrobenzoic acid with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a palladium catalyst to yield 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid.
Applications De Recherche Scientifique
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid has been studied extensively for its potential therapeutic applications in neurological disorders. It has been shown to be a potent inhibitor of glutamate transporters, which makes it a promising candidate for the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7-2-3-8(6-9(7)11(18)19)16-10(17)4-5-12(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQPYZSNHYZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

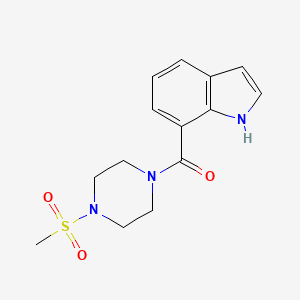
![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)
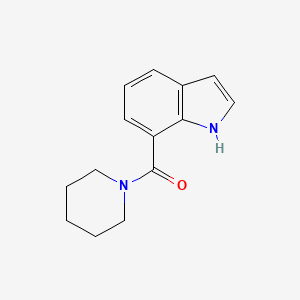

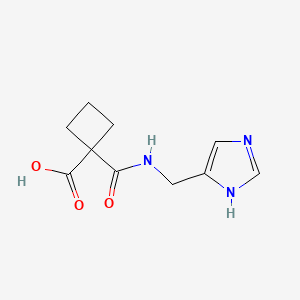

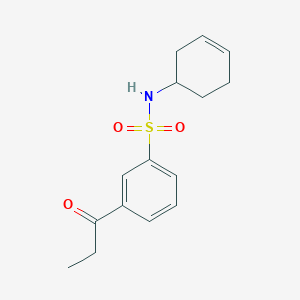

![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7581575.png)

![4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)